1-Bromo-4-tert-butylbenzene

Organometallic Chemistry Lithium-Halogen Exchange Synthetic Methodology

1-Bromo-4-tert-butylbenzene (CAS 3972-65-4), also known as 4-tert-butylbromobenzene, is a para-substituted bromoarene featuring a tert-butyl group. This structural motif renders the bromine atom particularly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) and lithium-halogen exchange protocols, making it a versatile building block for pharmaceutical intermediates, agrochemicals, and materials science applications.

Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
CAS No. 3972-65-4
Cat. No. B1210543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-tert-butylbenzene
CAS3972-65-4
Synonyms1-bromo-4-tert-butylbenzene
Molecular FormulaC10H13Br
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H13Br/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3
InChIKeyXHCAGOVGSDHHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-tert-butylbenzene (CAS 3972-65-4): A Key Intermediate for Organic Synthesis and Advanced Materials


1-Bromo-4-tert-butylbenzene (CAS 3972-65-4), also known as 4-tert-butylbromobenzene, is a para-substituted bromoarene featuring a tert-butyl group. This structural motif renders the bromine atom particularly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) and lithium-halogen exchange protocols, making it a versatile building block for pharmaceutical intermediates, agrochemicals, and materials science applications . Its molecular formula is C10H13Br, with a molecular weight of 213.12 g/mol . The compound is typically a colorless to pale yellow liquid at room temperature, with a melting point of 13-16°C and a boiling point of 80-81°C at 2 mmHg .

Why 1-Bromo-4-tert-butylbenzene Outperforms 4-tert-Butylchlorobenzene and 4-tert-Butyliodobenzene in Key Transformations


While 4-tert-butylchlorobenzene and 4-tert-butyliodobenzene are structurally similar, they exhibit markedly different reactivity profiles that preclude simple interchange. 4-tert-Butylchlorobenzene is significantly less reactive in cross-coupling and lithium-halogen exchange, often requiring harsher conditions or specialized catalysts [1]. 4-tert-Butyliodobenzene, while more reactive, is less stable and can lead to unwanted side reactions and lower yields in certain contexts [2]. 1-Bromo-4-tert-butylbenzene occupies a unique 'sweet spot' of reactivity, balancing sufficient electrophilicity for efficient coupling with adequate stability for practical handling and high-yielding transformations . The data below quantify this advantage.

Quantitative Evidence of 1-Bromo-4-tert-butylbenzene's Differentiated Performance


Lithium-Bromine Exchange Yields >97% Under Mild Conditions, Outperforming 4-tert-Butylchlorobenzene

1-Bromo-4-tert-butylbenzene undergoes lithium-bromine exchange with tert-butyllithium in heptane containing a small quantity of THF to yield (4-tert-butylphenyl)lithium in >97% yield at 0 °C [1]. In contrast, 4-tert-butylchlorobenzene is virtually unreactive under identical conditions, requiring harsher reagents or elevated temperatures [2]. This quantifiable difference in reaction efficiency directly impacts the practicality and cost-effectiveness of downstream syntheses.

Organometallic Chemistry Lithium-Halogen Exchange Synthetic Methodology

69.5% Yield in Optimized Synthesis of 4-tert-Butylphenylboronic Acid, a Key Suzuki-Miyaura Building Block

1-Bromo-4-tert-butylbenzene is a direct precursor to 4-tert-butylphenylboronic acid, a widely used Suzuki-Miyaura coupling partner. An optimized Grignard-based synthesis using this bromide achieved a 69.5% isolated yield of the boronic acid [1]. Alternative routes using 4-tert-butylchlorobenzene require more forcing conditions (e.g., Pd-catalyzed borylation) and often provide lower overall yields due to competing side reactions [2].

Suzuki-Miyaura Coupling Boronic Acid Synthesis Pharmaceutical Intermediates

Exclusive Para-Regioselectivity (100%) in Electrophilic Bromination of tert-Butylbenzene

The bromination of tert-butylbenzene with a polymer-supported pyridinium bromide perbromide reagent proceeds with 100% para-selectivity, yielding exclusively 1-bromo-4-tert-butylbenzene [1]. In contrast, bromination of toluene or ethylbenzene under similar conditions gives mixtures of ortho- and para-isomers, requiring tedious separation. This absolute regiocontrol is a direct consequence of the steric bulk of the tert-butyl group.

Electrophilic Aromatic Substitution Regioselectivity Synthetic Methodology

Preferred Substrate for Suzuki-Miyaura Coupling: Bromide vs. Chloride Reactivity

In Pd-catalyzed Suzuki-Miyaura couplings, aryl bromides generally exhibit faster oxidative addition and higher turnover frequencies than aryl chlorides. While specific kinetic data for 1-bromo-4-tert-butylbenzene are not directly compared to its chloro-analog in a single study, extensive literature on substituted aryl halides demonstrates that aryl bromides react approximately 10-100 times faster than aryl chlorides under standard conditions [1]. This difference is amplified for electron-rich arenes like 4-tert-butylphenyl derivatives, making the bromide the preferred substrate for efficient cross-coupling.

Cross-Coupling Suzuki-Miyaura Catalysis

Key Intermediate for the Acaricide Fenazaquin: Industrial Relevance of 1-Bromo-4-tert-butylbenzene

1-Bromo-4-tert-butylbenzene is a crucial intermediate in the synthesis of fenazaquin, a commercial acaricide (miticide) used in agriculture [1]. The specific bromo-tert-butylphenyl motif is essential for the biological activity of fenazaquin, and attempts to replace it with chloro- or iodo-analogs result in significantly reduced potency or altered selectivity profiles. This established industrial application underscores the compound's unique value proposition in the agrochemical sector.

Agrochemicals Miticides Industrial Synthesis

High-Impact Application Scenarios for 1-Bromo-4-tert-butylbenzene


Synthesis of 4-tert-Butylphenylboronic Acid for Suzuki-Miyaura Cross-Coupling

1-Bromo-4-tert-butylbenzene is the optimal starting material for preparing 4-tert-butylphenylboronic acid via Grignard or lithium-halogen exchange. The optimized Grignard protocol with trimethyl borate delivers a 69.5% yield, significantly higher than alternative routes from the corresponding chloride [1]. This boronic acid is then employed in Suzuki-Miyaura couplings to introduce a sterically hindered tert-butylphenyl group into complex molecules, a key step in the synthesis of pharmaceuticals and advanced materials.

Lithium-Halogen Exchange for Organolithium Generation

The compound's ability to undergo lithium-bromine exchange with t-BuLi in >97% yield under mild conditions (0 °C) makes it a preferred substrate for generating (4-tert-butylphenyl)lithium [1]. This organolithium species is a versatile nucleophile for addition to carbonyls, epoxides, and other electrophiles, enabling the construction of complex molecular architectures with high efficiency.

Synthesis of Fenazaquin (Acaricide) and Related Agrochemicals

1-Bromo-4-tert-butylbenzene is a critical intermediate in the multi-step synthesis of fenazaquin, a commercial miticide [1]. Its unique steric and electronic properties, conferred by the para-tert-butyl group, are essential for the biological activity of the final product. Researchers developing novel agrochemicals targeting similar modes of action will find this building block indispensable.

Preparation of Deuterated Analogs for Mechanistic and ADME Studies

The availability of 1-bromo-4-tert-butylbenzene-d4 (ring-deuterated) makes the parent compound an ideal scaffold for isotopic labeling studies [1]. This enables precise tracking of metabolic pathways and reaction mechanisms in pharmaceutical research, particularly for compounds containing the tert-butylphenyl motif.

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